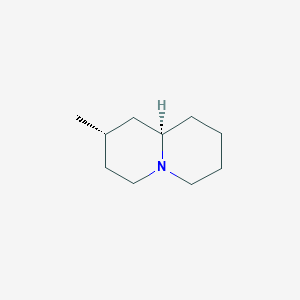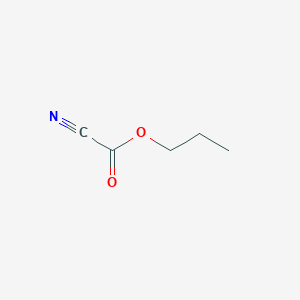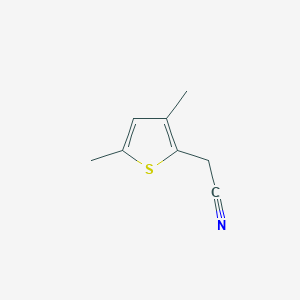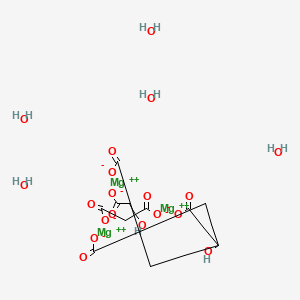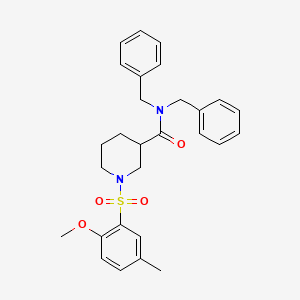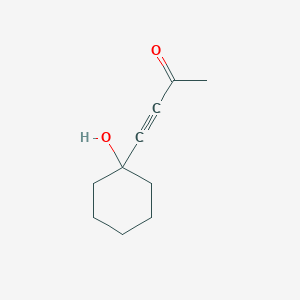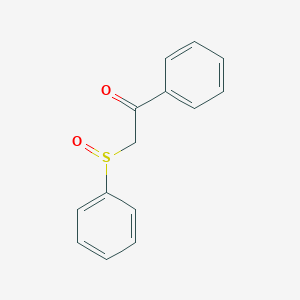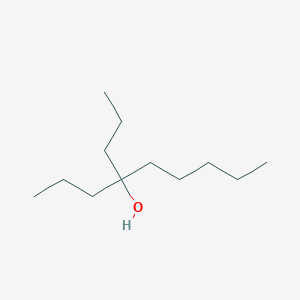
2-Phenylethyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylethyl thiocyanate is an organic compound characterized by the presence of a phenylethyl group attached to a thiocyanate functional group
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenylethyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with thiophosgene, resulting in the formation of the desired thiocyanate compound . Another method includes the use of phenyl isothiocyanate and corresponding amines under mild conditions with dimethylbenzene as a solvent . This method is advantageous due to its low toxicity, low cost, and high yield.
Industrial Production Methods: Industrial production of this compound often employs the reaction of alkyl halides with ammonium thiocyanate in polyethylene glycol as a reaction medium . This eco-friendly method ensures high yields without the formation of isothiocyanates as by-products.
化学反応の分析
Types of Reactions: 2-Phenylethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiocyanate group into other functional groups, such as sulfonates.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Thiols and related compounds.
Substitution: Various substituted phenylethyl derivatives.
科学的研究の応用
2-Phenylethyl thiocyanate has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in studies related to enzyme inhibition and protein modification.
Medicine: Research has explored its potential as an anticancer and antimicrobial agent.
Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-Phenylethyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to active sites or modifying protein structures . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Phenylethyl isothiocyanate: Known for its bioactive properties, including antioxidant and anticancer activities.
Phenylethylamine: A central nervous system stimulant with applications in medicinal chemistry.
Uniqueness: 2-Phenylethyl thiocyanate is unique due to its specific thiocyanate functional group, which imparts distinct chemical reactivity and biological activity compared to its isothiocyanate and amine counterparts.
特性
CAS番号 |
5654-72-8 |
|---|---|
分子式 |
C9H9NS |
分子量 |
163.24 g/mol |
IUPAC名 |
2-phenylethyl thiocyanate |
InChI |
InChI=1S/C9H9NS/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChIキー |
HUKWNFVGBRDJIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



-lambda~5~-phosphane](/img/structure/B14729354.png)
